

Physicochemical Profiling and Ionization Dynamics of 2-(3-Chlorophenyl)guanidine Nitrate

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)guanidine;nitrate
Cat. No.: B11817352

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Executive Summary

2-(3-Chlorophenyl)guanidine, widely recognized in pharmacological literature as MD-354, is a structurally critical ligand that exhibits mixed 5-HT₃ receptor agonist/antagonist properties and acts as an α 7 nicotinic acetylcholine receptor (nAChR) antagonist^{[1][2]}. When synthesized and formulated as a nitrate salt, its physicochemical properties—most notably its pK_a and ionization constants—become the foundational parameters dictating its aqueous solubility, receptor binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth analysis of the ionization dynamics of 2-(3-Chlorophenyl)guanidine nitrate, detailing the causality behind its chemical behavior and the self-validating protocols required for precise pK_a determination.

Structural Chemistry and pK_a Causality

To understand the ionization of 2-(3-Chlorophenyl)guanidine nitrate, one must first analyze the fundamental basicity of the guanidine pharmacophore. Aliphatic guanidines are among the

strongest organic bases ($pK_a \approx 13.6$) due to the extensive resonance stabilization of the resulting conjugate acid (the guanidinium cation).

However, the introduction of an aromatic system fundamentally alters this electronic landscape. The baseline pK_a for an unsubstituted phenylguanidine is established at 10.88[3][4]. The aromatic ring delocalizes the lone pair electrons of the nitrogen atoms, reducing their availability to accept a proton.

In the case of 2-(3-Chlorophenyl)guanidine, the addition of a chlorine atom at the meta position introduces a strong electron-withdrawing inductive effect (-I effect). According to the Hammett equation, the positive substituent constant of the meta-chloro group (

) further pulls electron density away from the guanidine moiety. Consequently, the pK_a of the m-chlorophenylguanidine conjugate acid is shifted downward to approximately 10.2–10.5. Despite this reduction, the compound remains >99% ionized (protonated) at the physiological pH of 7.4.

The Role of the Nitrate Counterion

Formulating this base as a nitrate salt yields 2-(3-Chlorophenyl)guanidine nitrate. The nitrate anion (NO

) is a highly stable, weakly coordinating counterion derived from a strong acid (HNO

, $pK_a \approx -1.4$).

- **Aqueous Dissociation:** In aqueous media, the salt completely dissociates. The nitrate ion acts as a spectator ion, meaning it does not interfere with the buffering capacity or the speciation curve of the guanidinium cation.
- **Solid-State Stability:** The planar geometry of both the guanidinium cation and the nitrate anion facilitates highly ordered, hydrogen-bonded crystal lattices. This structural complementarity enhances the thermal stability and shelf-life of the active pharmaceutical ingredient (API) compared to highly hygroscopic hydrochloride or sulfate salts[5].

Quantitative Physicochemical Data

The following table summarizes the comparative ionization data, highlighting how structural modifications impact the acid-base chemistry of the guanidine system.

Chemical Entity	pKa Value (Aq, 25°C)	Ionization State at pH 7.4	Primary Electronic Effect
Guanidine (Aliphatic)	~13.6	>99.9% Cationic	Resonance stabilization
Phenylguanidine	10.88	>99.9% Cationic	Resonance delocalization (-R)
2-(3-Chlorophenyl)guanidine	~10.2 - 10.5	>99.5% Cationic	Inductive withdrawal (-I) via m-Cl
Nitric Acid / Nitrate	-1.4	100% Anionic	N/A (Strong Acid)

Self-Validating Experimental Protocol for pKa Determination

To accurately measure the pKa of 2-(3-Chlorophenyl)guanidine nitrate, a rigorous potentiometric titration workflow must be employed. This methodology ensures trustworthiness by incorporating a Gran plot transformation—a self-validating mathematical step that detects electrode non-linearities and identifies trace carbon dioxide contamination that could artificially skew the pKa calculation.

Step-by-Step Methodology:

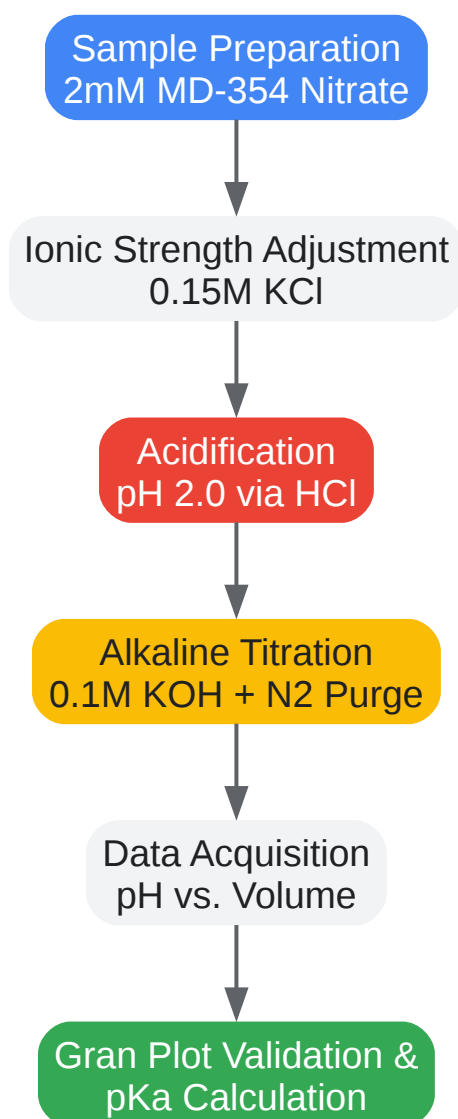
- **Sample Preparation:** Dissolve 2.0 mM of 2-(3-Chlorophenyl)guanidine nitrate in freshly boiled, carbon dioxide-free ultra-pure water.
- **Ionic Strength Adjustment:** Add Potassium Chloride (KCl) to achieve a background ionic strength of 0.15 M. This step is critical to mimic physiological osmolarity and maintain constant activity coefficients throughout the titration.
- **Acidification:** Lower the initial pH of the solution to 2.0 using standardized 0.1 M HCl. This ensures the guanidine moiety is 100% protonated, establishing a reliable baseline.
- **Alkaline Titration:** Titrate the solution using standardized 0.1 M KOH. Crucial: Conduct this step under a continuous nitrogen (N

) gas purge at a constant 25.0 ± 0.1 °C. The N

purge prevents atmospheric CO

from dissolving and forming carbonic acid, which would overlap with the guanidine buffering region.

- Data Acquisition: Continuously record the pH as a function of the titrant volume added.
- Validation & Calculation: Apply a Gran plot analysis to validate the exact equivalence points. Calculate the precise macroscopic pKa using non-linear regression of the Bjerrum formation function.



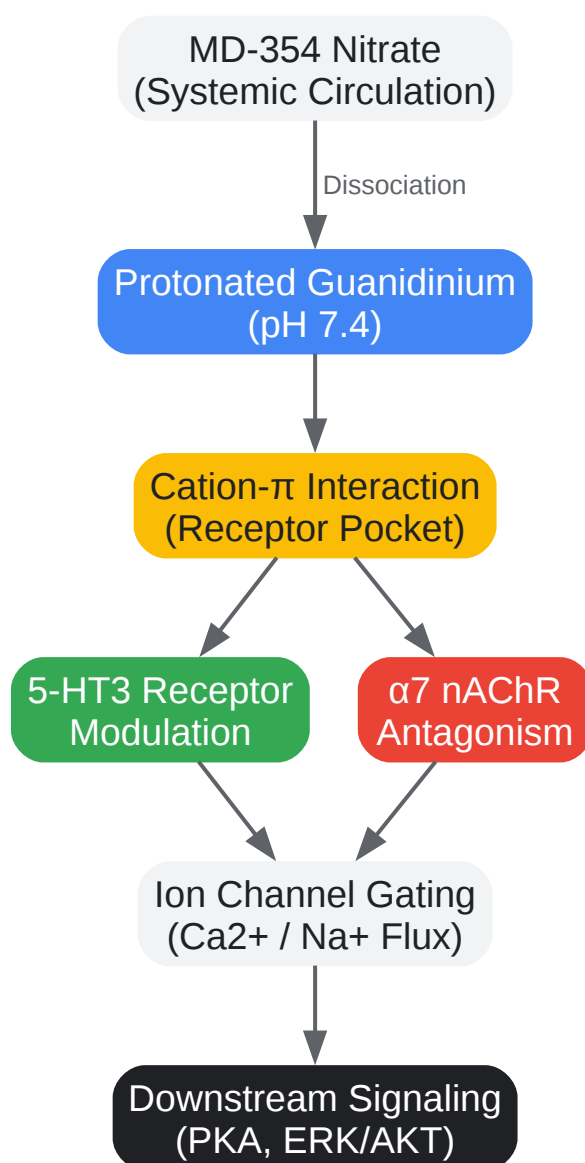
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Fig 1: Self-validating potentiometric titration workflow for pKa determination.

Pharmacological Implications of the Ionization State

The ionization state of MD-354 is not merely a physicochemical metric; it is the direct causal agent of its pharmacodynamics. At the physiological pH of 7.4, the cationic guanidinium group mimics the quaternary ammonium group of endogenous acetylcholine or the protonated primary amine of serotonin.

This structural and electrostatic mimicry allows the protonated 2-(3-Chlorophenyl)guanidine to enter the orthosteric binding pockets of $\alpha 7$ nAChRs and 5-HT₃ receptors. Once inside, the delocalized positive charge of the guanidinium system engages in strong cation- π interactions with electron-rich aromatic amino acid residues (such as tryptophan and tyrosine) lining the receptor pocket[1][6]. This binding event modulates ion channel gating (calcium and sodium flux), which subsequently dictates downstream intracellular signaling cascades, including the PKA and ERK/AKT pathways[7].



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Fig 2: Pharmacological pathway driven by the ionization state of MD-354.

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